molecular formula C17H18N4O3S B11645413 N'-[(E)-2,3-dihydro-1,4-benzodioxin-5-ylmethylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide

N'-[(E)-2,3-dihydro-1,4-benzodioxin-5-ylmethylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide

Cat. No.: B11645413
M. Wt: 358.4 g/mol
InChI Key: CSIKMEMFJANBQT-GIJQJNRQSA-N
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Description

N’-[(E)-(2,3-DIHYDRO-1,4-BENZODIOXIN-5-YL)METHYLIDENE]-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETOHYDRAZIDE is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzodioxin ring and a pyrimidinylsulfanyl group, making it a subject of interest for researchers.

Preparation Methods

The synthesis of N’-[(E)-(2,3-DIHYDRO-1,4-BENZODIOXIN-5-YL)METHYLIDENE]-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETOHYDRAZIDE typically involves a reflux method. The process begins with the reaction of 2,3-dihydro-1,4-benzodioxin-5-carbaldehyde with 4,6-dimethylpyrimidin-2-thiol in the presence of a suitable catalyst. The reaction mixture is then refluxed for several hours to ensure complete conversion. The product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

N’-[(E)-(2,3-DIHYDRO-1,4-BENZODIOXIN-5-YL)METHYLIDENE]-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidinylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-DIHYDRO-1,4-BENZODIOXIN-5-YL)METHYLIDENE]-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETOHYDRAZIDE involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of folate synthesis in bacteria, which is essential for their growth and multiplication . The compound binds to the active site of the enzyme, preventing the synthesis of folic acid and thereby inhibiting bacterial growth.

Comparison with Similar Compounds

N’-[(E)-(2,3-DIHYDRO-1,4-BENZODIOXIN-5-YL)METHYLIDENE]-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETOHYDRAZIDE can be compared with other similar compounds such as:

The uniqueness of N’-[(E)-(2,3-DIHYDRO-1,4-BENZODIOXIN-5-YL)METHYLIDENE]-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETOHYDRAZIDE lies in its combination of a benzodioxin ring and a pyrimidinylsulfanyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4 g/mol

IUPAC Name

N-[(E)-2,3-dihydro-1,4-benzodioxin-5-ylmethylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C17H18N4O3S/c1-11-8-12(2)20-17(19-11)25-10-15(22)21-18-9-13-4-3-5-14-16(13)24-7-6-23-14/h3-5,8-9H,6-7,10H2,1-2H3,(H,21,22)/b18-9+

InChI Key

CSIKMEMFJANBQT-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=C3C(=CC=C2)OCCO3)C

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NN=CC2=C3C(=CC=C2)OCCO3)C

Origin of Product

United States

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